![molecular formula C19H16N2O2 B12890013 8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]- CAS No. 685523-27-7](/img/structure/B12890013.png)
8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-((3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl)quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, which is fused with an isoxazole ring and a phenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-((3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl)quinolin-8-ol typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the isoxazole ring through a [3+2] cycloaddition reaction involving nitrile oxides and alkenes. The quinoline core can be introduced through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones .
Industrial Production Methods: Industrial production of this compound may involve the use of metal catalysts to enhance the efficiency of the reactions. For example, copper (I) or ruthenium (II) catalysts can be employed in the cycloaddition step to achieve higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 7-((3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the isoxazole ring to an isoxazoline derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), alkylating agents (e.g., alkyl halides)
Major Products Formed:
- Quinoline N-oxides (oxidation)
- Isoxazoline derivatives (reduction)
- Halogenated, nitrated, or alkylated derivatives (substitution)
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7-((3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl)quinolin-8-ol is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies due to its ability to interact with biomolecules. It has been investigated for its antimicrobial properties, demonstrating efficacy against various bacterial and fungal strains. Additionally, its potential as an anticancer agent has been explored, with studies showing its ability to inhibit the growth of cancer cells .
Medicine: In medicine, 7-((3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl)quinolin-8-ol is being studied for its potential therapeutic applications. Its antimicrobial and anticancer properties make it a candidate for the development of new drugs. Furthermore, its ability to interact with specific molecular targets in the body opens up possibilities for its use in targeted therapies .
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for use in the synthesis of advanced materials with specific functionalities .
Mecanismo De Acción
The mechanism of action of 7-((3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl)quinolin-8-ol involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell death. In cancer cells, the compound can inhibit key signaling pathways, preventing cell proliferation and inducing apoptosis .
Comparación Con Compuestos Similares
7-((3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl)quinolin-8-amine: Similar structure with an amine group instead of a hydroxyl group.
7-((3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl)quinolin-8-carboxylic acid: Similar structure with a carboxylic acid group instead of a hydroxyl group.
7-((3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl)quinolin-8-thiol: Similar structure with a thiol group instead of a hydroxyl group.
Uniqueness: The uniqueness of 7-((3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl)quinolin-8-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, increasing its solubility and reactivity. Additionally, the isoxazole ring provides stability and resistance to metabolic degradation, making it a valuable compound for various applications .
Propiedades
Número CAS |
685523-27-7 |
|---|---|
Fórmula molecular |
C19H16N2O2 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
7-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C19H16N2O2/c22-19-15(9-8-14-7-4-10-20-18(14)19)11-16-12-17(21-23-16)13-5-2-1-3-6-13/h1-10,16,22H,11-12H2 |
Clave InChI |
VUTVDKWQKIKTIS-UHFFFAOYSA-N |
SMILES canónico |
C1C(ON=C1C2=CC=CC=C2)CC3=C(C4=C(C=CC=N4)C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


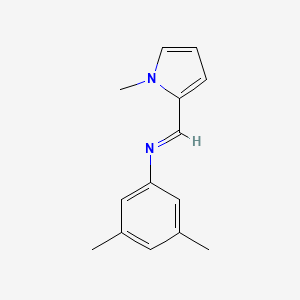
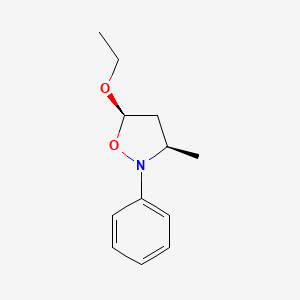
![6-[4-(Diethylamino)phenyl]quinoline-5,8-dione](/img/structure/B12889939.png)
![1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12889945.png)
![3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide](/img/structure/B12889947.png)
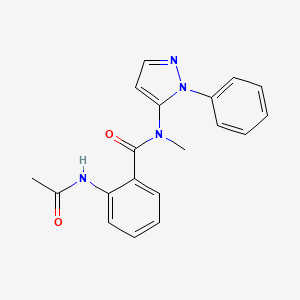

![2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12889965.png)
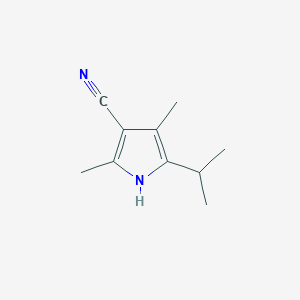
![4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline methanesulfonate](/img/structure/B12889973.png)
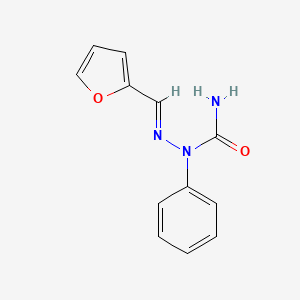
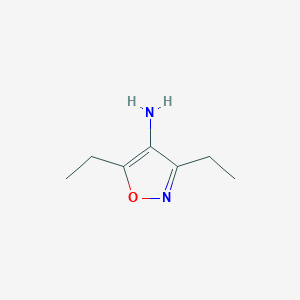
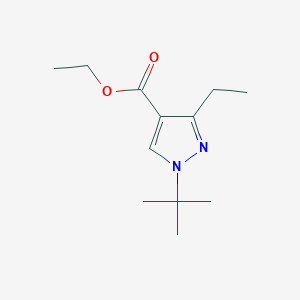
![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)
